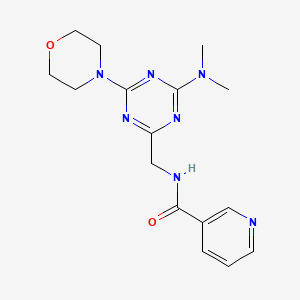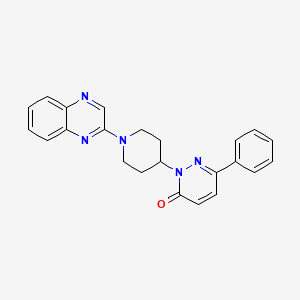
7-isopentyl-1,3-dimethyl-8-morpholino-1H-purine-2,6(3H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
7-isopentyl-1,3-dimethyl-8-morpholino-1H-purine-2,6(3H,7H)-dione, also known as PD98059, is a chemical compound that is widely used in scientific research to study the MAP kinase signaling pathway. This pathway is involved in a variety of cellular processes, including cell growth, differentiation, and apoptosis. PD98059 is a potent inhibitor of the MAP kinase pathway and has been shown to have a variety of biochemical and physiological effects.
Scientific Research Applications
Crystal Structure and Molecular Geometry
Research into the crystal structure and molecular geometry of related purine derivatives, such as 8-amino-7-(4-morpholinobutyl)theophylline, reveals typical geometries of the purine fused-ring system. These studies highlight the importance of molecular conformation in understanding the potential interactions and stability of these compounds within biological systems (Karczmarzyk & Pawłowski, 1997).
Potential Bronchodilator Agents
Investigations into beta-diketone and 3,5-dimethyl isoxazole derivatives of theophylline have explored their potential as bronchodilator agents. This research underscores the chemical versatility of purine derivatives and their possible therapeutic applications, focusing on their mechanism of action in inhibiting bronchospasm induced by histamine (Akgün, Balkan, Erol, & Batu, 1998).
Anxiolytic Activity and Receptor Affinity
A study on 7-arylpiperazinylalkyl-8-morpholin-4-yl-purine-2,6-dione derivatives with anxiolytic activity delves into the synthesis, crystal structure, and structure-activity relationship of these compounds. It emphasizes their affinity for serotonin receptors, highlighting the potential of purine derivatives in modulating neurotransmitter systems (Chłoń-Rzepa et al., 2014).
Enantioselective Synthesis Applications
The enantioselective synthesis of α-hydroxy γ-butyrolactones from an ephedrine-derived morpholine-dione showcases the application of purine derivatives in organic synthesis, offering pathways to stereoselectively create complex molecules with potential pharmacological activities (Pansare, Shinkre, & Bhattacharyya, 2002).
Sulfur-Transfer Agents
Research on the preparation of sulfur-transfer agents, such as 4-[(2-cyanoethyl)sulfanyl]morpholine-3,5-dione, indicates the role of purine derivatives in developing reagents for synthetic chemistry. These compounds facilitate the introduction of sulfur-containing functional groups, broadening the toolbox available for chemical synthesis (Klose, Reese, & Song, 1997).
properties
IUPAC Name |
1,3-dimethyl-7-(3-methylbutyl)-8-morpholin-4-ylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N5O3/c1-11(2)5-6-21-12-13(18(3)16(23)19(4)14(12)22)17-15(21)20-7-9-24-10-8-20/h11H,5-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRAVUERMQBGUSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C2=C(N=C1N3CCOCC3)N(C(=O)N(C2=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dimethyl-7-(3-methylbutyl)-8-morpholin-4-ylpurine-2,6-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

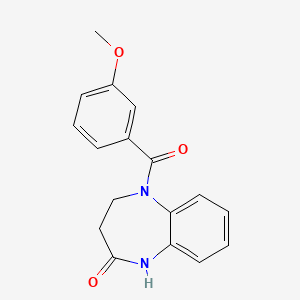
![3-[(6-Methylpyrazin-2-yl)oxy]pyrrolidin-2-one](/img/structure/B2589675.png)
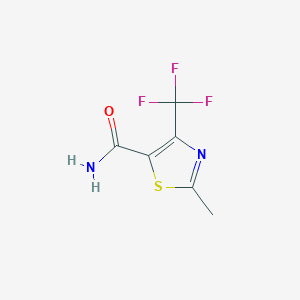
![(E)-4-(Dimethylamino)-N-[4-(2-oxopyrrolidin-1-yl)cyclohexyl]but-2-enamide](/img/structure/B2589678.png)

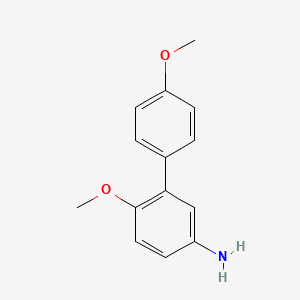
![(2Z)-3-oxo-2-[4-(propan-2-yl)benzylidene]-2,3-dihydro-1-benzofuran-6-yl methanesulfonate](/img/structure/B2589682.png)
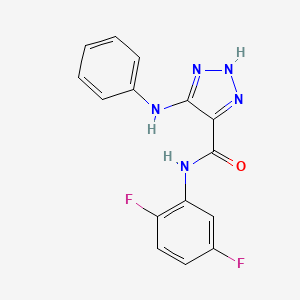
![2-({[(3-Methoxyphenyl)carbamoyl]methyl}sulfanyl)benzoic acid](/img/structure/B2589687.png)
![(4-(Dimethylamino)phenyl)(4-(4,6-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2589688.png)
![4-((4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)-6-hydroxy-7-methyl-2H-chromen-2-one](/img/structure/B2589689.png)
![2-(4-Chlorophenyl)-8-methyl-3-[({[3-(trifluoromethyl)benzoyl]oxy}imino)methyl]imidazo[1,2-a]pyridine](/img/structure/B2589691.png)
